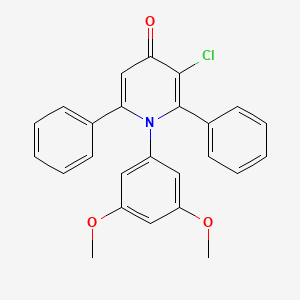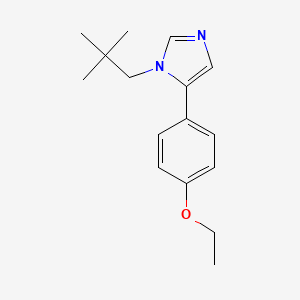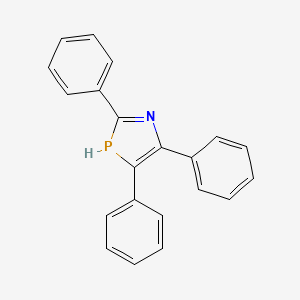
2,4,5-triphenyl-3H-1,3-azaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Triphenyl-3H-1,3-azaphosphole is a heterocyclic compound containing phosphorus and nitrogen atoms within a five-membered ring structure. This compound is part of the azaphosphole family, which is known for its aromatic properties and unique reactivity due to the presence of phosphorus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-triphenyl-3H-1,3-azaphosphole typically involves the cyclization of appropriate precursors. One common method includes the reaction of triphenylphosphine with azadienes under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Triphenyl-3H-1,3-azaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, often requiring catalysts or specific solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2,4,5-Triphenyl-3H-1,3-azaphosphole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis due to its ability to stabilize metal complexes.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug design and development.
Industry: It finds applications in materials science, particularly in the development of new polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,5-triphenyl-3H-1,3-azaphosphole involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in catalysis, the compound can coordinate with metal centers, altering their reactivity and facilitating chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Triphenyl-1H-1,2,3-triazole: Another heterocyclic compound with similar aromatic properties but different reactivity due to the absence of phosphorus.
2,4,5-Triphenylimidazole: Shares the triphenyl substitution pattern but has different electronic properties and reactivity due to the imidazole ring.
Uniqueness
2,4,5-Triphenyl-3H-1,3-azaphosphole is unique due to the presence of phosphorus in its ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific coordination chemistry and reactivity profiles.
Properties
CAS No. |
117949-41-4 |
|---|---|
Molecular Formula |
C21H16NP |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2,4,5-triphenyl-3H-1,3-azaphosphole |
InChI |
InChI=1S/C21H16NP/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15,23H |
InChI Key |
KKAWAMKILUECIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(PC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


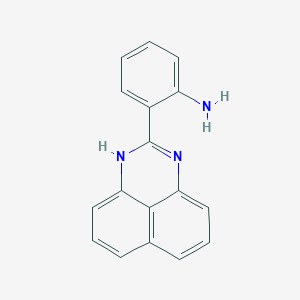
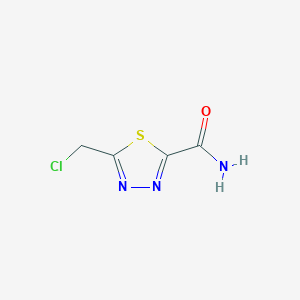
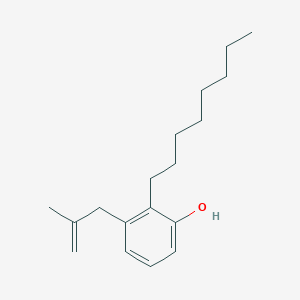
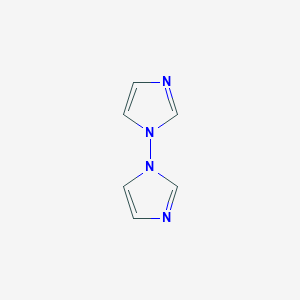
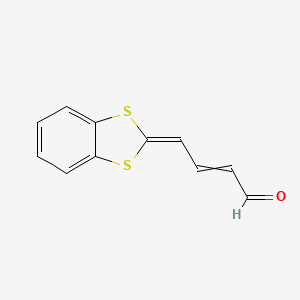
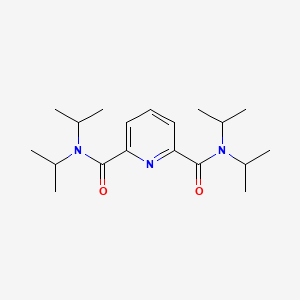
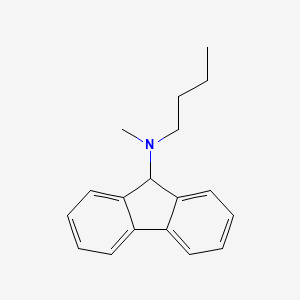
![1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane](/img/structure/B14288448.png)
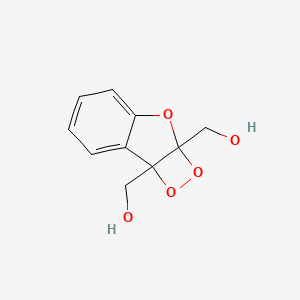
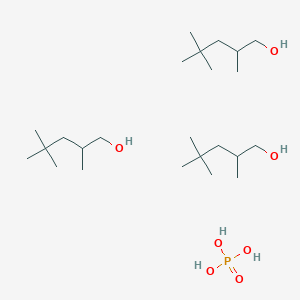
![1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one](/img/structure/B14288467.png)
![2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol](/img/structure/B14288473.png)
